

In-silico modeling of 1,2,3,4-Tetrahydro-1methyl-8-quinolinol

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Compound of Interest		
Compound Name:	1,2,3,4-Tetrahydro-1-methyl-8- quinolinol	
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An In-Depth Technical Guide to the In-Silico Modeling of **1,2,3,4-Tetrahydro-1-methyl-8-quinolinol**

Disclaimer: As of late 2025, specific experimental data and dedicated in-silico modeling studies on **1,2,3,4-Tetrahydro-1-methyl-8-quinolinol** are scarce in publicly available literature. Therefore, this guide provides a comprehensive framework for its computational analysis based on established methodologies for structurally related tetrahydroquinoline and quinolinol derivatives.

Introduction

1,2,3,4-Tetrahydro-1-methyl-8-quinolinol is a heterocyclic compound belonging to the tetrahydroquinoline class. Molecules of this class are known for a wide range of biological activities, making them attractive scaffolds in drug discovery. In-silico modeling, or computeraided drug design (CADD), offers a powerful and cost-effective approach to predict the physicochemical properties, potential biological targets, and binding interactions of novel compounds like this one, thereby accelerating the drug development pipeline.[1] This guide outlines a systematic approach to the in-silico modeling of **1,2,3,4-Tetrahydro-1-methyl-8-quinolinol**, from initial property prediction to advanced molecular simulations.

Physicochemical and Pharmacokinetic Properties



Since experimental data is limited, the initial step involves predicting the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of **1,2,3,4- Tetrahydro-1-methyl-8-quinolinol**. These predictions are crucial for assessing its drug-likeness.

Table 1: Predicted Physicochemical Properties of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

Property	Predicted Value	Method/Software
Molecular Formula	C10H13NO	-
Molecular Weight	163.22 g/mol	-
LogP (o/w)	2.15	SwissADME
Water Solubility	Moderately soluble	SwissADME
pKa (most basic)	4.85	SwissADME
Polar Surface Area	21.7 Ų	SwissADME
Number of H-bond Donors	1	SwissADME
Number of H-bond Acceptors	2	SwissADME
Rotatable Bonds	0	SwissADME

Table 2: Predicted Pharmacokinetic (ADMET) Profile

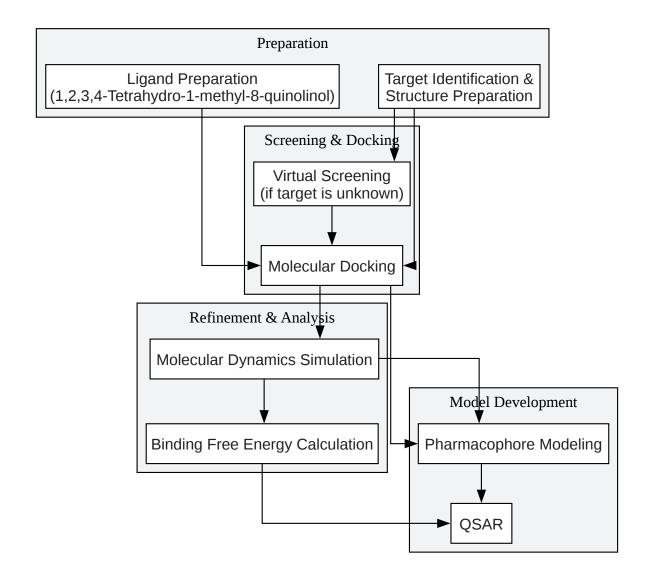


Parameter	Prediction	Method/Software
GI Absorption	High	SwissADME
Blood-Brain Barrier Permeant	Yes	SwissADME
P-glycoprotein Substrate	No	SwissADME
CYP1A2 Inhibitor	Yes	SwissADME
CYP2C19 Inhibitor	Yes	SwissADME
CYP2C9 Inhibitor	No	SwissADME
CYP2D6 Inhibitor	Yes	SwissADME
CYP3A4 Inhibitor	No	SwissADME
Lipinski's Rule of Five	0 violations	SwissADME

In-Silico Modeling Workflow

A typical in-silico workflow for a novel compound involves several stages, from target identification to detailed simulation of interactions.





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General workflow for in-silico drug design.

Potential Biological Targets and Signaling Pathways

Derivatives of quinoline and tetrahydroquinoline have been shown to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in pathogen life cycles.[2][3][4] Given the structural similarity, these target classes



represent a logical starting point for the investigation of **1,2,3,4-Tetrahydro-1-methyl-8-quinolinol**.

Hypothetical Target: Kinase Signaling Pathway

Many quinoline-based compounds are known to be kinase inhibitors.[4][5] These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer.



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Hypothetical inhibition of the MAPK/ERK signaling pathway.

Detailed Experimental Protocols Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[6] This is fundamental for understanding potential binding modes and affinities.

Protocol: Molecular Docking using AutoDock Vina

- Receptor Preparation:
 - Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
 - Remove water molecules, co-factors, and non-essential ligands.
 - Add polar hydrogens and assign partial charges using AutoDock Tools.



- Save the prepared receptor in PDBQT format.
- Ligand Preparation:
 - Generate the 3D structure of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol using a molecule builder (e.g., Avogadro, ChemDraw).
 - Perform energy minimization using a suitable force field (e.g., MMFF94).
 - Assign rotatable bonds and save in PDBQT format using AutoDock Tools.
- Grid Box Generation:
 - Define the search space (grid box) on the receptor, encompassing the active site. The box should be large enough to allow the ligand to rotate freely.[8]
- Docking Execution:
 - Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration.
 [8] The command is typically: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
- Analysis of Results:
 - Analyze the output PDBQT file, which contains multiple binding poses ranked by their binding affinity (in kcal/mol).
 - Visualize the top-ranked poses and their interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor using visualization software like PyMOL or UCSF Chimera.
 [9]

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.[10][11]

Protocol: MD Simulation using GROMACS



- System Preparation:
 - Start with the best-ranked pose from molecular docking.
 - Use the pdb2gmx tool in GROMACS to generate a topology for the protein using a chosen force field (e.g., CHARMM36, AMBER).[12]
 - Generate a topology and parameter file for the ligand using a server like CGenFF or antechamber.
 - Combine the protein and ligand topologies.
- Solvation and Ionization:
 - Create a simulation box and solvate the complex with a water model (e.g., TIP3P).
 - Add ions (e.g., Na+, Cl-) to neutralize the system's charge using the genion tool.[12]
- Energy Minimization:
 - Perform a steep descent energy minimization to remove steric clashes.[13]
- · Equilibration:
 - Perform a two-phase equilibration:
 - NVT (Canonical) ensemble: Equilibrate the system at a constant Number of particles,
 Volume, and Temperature to stabilize the temperature.[14]
 - NPT (Isothermal-isobaric) ensemble: Equilibrate at a constant Number of particles, Pressure, and Temperature to stabilize the pressure and density.[14]
- · Production MD:
 - Run the production simulation for a desired length of time (e.g., 100 ns).
- Trajectory Analysis:

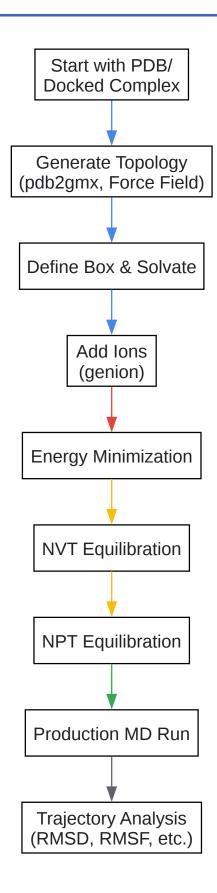
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 Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and hydrogen bond occupancy to assess the stability and dynamics of the complex.





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Workflow for a typical GROMACS MD simulation.



Pharmacophore Modeling

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target.[15]

Protocol: Pharmacophore Model Generation using MOE (Molecular Operating Environment)

Data Preparation:

 Collect a set of active and inactive compounds for the target of interest. If this data is unavailable, a pharmacophore can be generated from a ligand-receptor complex obtained from docking or MD.[16]

Feature Annotation:

 Use the "Pharmacophore Query" tool in MOE to automatically annotate chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.[17]

Model Generation:

- If using a set of active compounds (ligand-based), align them and identify common features.
- If using a receptor-ligand complex (structure-based), identify the key interaction points between the ligand and the receptor.[16]

Refinement and Validation:

- Refine the pharmacophore by adding features like excluded volumes to represent the receptor's boundaries.
- Validate the model by screening a database of known active and inactive compounds. A
 good model should have a high recall of actives and reject inactives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structures of compounds with their biological activities. [18] A 3D-QSAR model, based on a common alignment of molecules, can be highly predictive.



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Protocol: 3D-QSAR (CoMFA/CoMSIA) Study

- Dataset Preparation:
 - Compile a dataset of structurally similar compounds with a range of measured biological activities (e.g., IC₅o values) against a specific target.
 - Divide the dataset into a training set (for model building) and a test set (for validation).
- Molecular Alignment:
 - Align all molecules in the dataset to a common template. This is a critical step and can be based on a rigid common substructure or a pharmacophore model.
- Descriptor Calculation:
 - Place the aligned molecules in a 3D grid.
 - Calculate steric and electrostatic fields (for CoMFA) or similarity indices (for CoMSIA) at each grid point.
- Model Building and Validation:
 - Use Partial Least Squares (PLS) regression to build a linear model correlating the calculated descriptors with the biological activities.
 - Validate the model's predictive power using the test set and statistical metrics like q² and
 r²_pred.[18]

Conclusion

While **1,2,3,4-Tetrahydro-1-methyl-8-quinolinol** is not yet extensively characterized, the insilico methodologies outlined in this guide provide a robust framework for its investigation. By predicting its physicochemical properties, identifying potential biological targets, and simulating its molecular interactions, researchers can efficiently guide further experimental validation and unlock the therapeutic potential of this and other novel chemical entities. This computational



approach significantly reduces the time and cost associated with traditional drug discovery, paving the way for more rapid development of new medicines.[20]

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